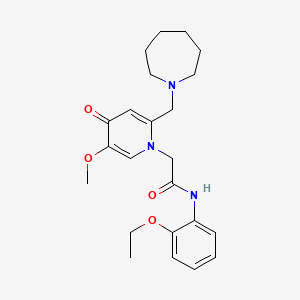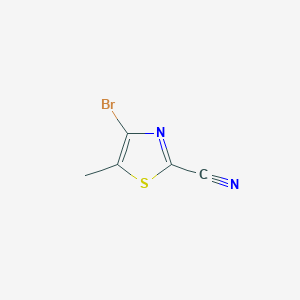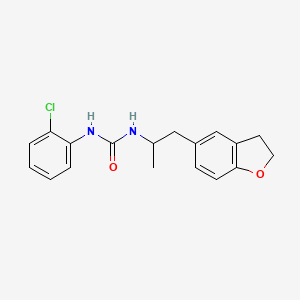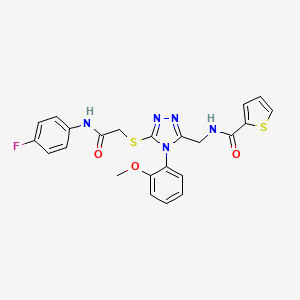![molecular formula C21H18FN3O2 B2783273 2-[1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one CAS No. 2380183-69-5](/img/structure/B2783273.png)
2-[1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one, also known as Compound A, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2-[1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one A is not fully understood. However, studies have suggested that this compound A exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, this compound A has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
This compound A has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound A can induce changes in gene expression, leading to alterations in cellular signaling pathways. Additionally, this compound A has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one A in lab experiments is that it exhibits potent anticancer activity against a variety of cancer cell lines. Additionally, this compound A has been shown to have low toxicity in normal cells, making it a potential candidate for further development as a cancer therapy. However, one of the limitations of using this compound A in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several potential future directions for research on 2-[1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one A. One area of interest is the development of more efficient synthesis methods for this compound A, which may make it more accessible for further study. Additionally, further research is needed to fully understand the mechanism of action of this compound A, which may lead to the development of more effective cancer therapies. Finally, studies are needed to investigate the potential therapeutic applications of this compound A in other disease states, such as inflammatory diseases.
Synthesis Methods
2-[1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one A is synthesized through a multistep process that involves the reaction of 4-fluorophenylacetic acid with ethyl chloroformate to form an intermediate compound. The intermediate compound is then reacted with azetidine-3-one to form the key intermediate, which is further reacted with 2-phenyl-3,6-dichloropyridazine to yield this compound A.
Scientific Research Applications
2-[1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one A has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound A exhibits strong anticancer activity against a variety of cancer cell lines, including lung, breast, and colon cancer cells. Additionally, this compound A has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c22-17-8-6-15(7-9-17)12-21(27)24-13-18(14-24)25-20(26)11-10-19(23-25)16-4-2-1-3-5-16/h1-11,18H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJXVCDWPOQNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)F)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2783193.png)


![N-(4-butylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2783200.png)
![3'-(4-Methylphenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2783201.png)


![1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2783204.png)
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2783207.png)


![(9-methyl-4-((4-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2783213.png)